An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Hydroxybutanal
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Hydroxybutanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybutanal, a bifunctional organic molecule, possesses both a hydroxyl and an aldehyde functional group. This unique structural arrangement imparts a versatile chemical character, making it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical transformations allows for the construction of more complex molecular architectures, rendering it a significant building block in the development of pharmaceuticals and other fine chemicals. This guide provides a comprehensive overview of the chemical properties and reactivity of 2-hydroxybutanal, supported by detailed experimental considerations and visual representations of its key chemical pathways.
Chemical and Physical Properties
The physicochemical properties of 2-hydroxybutanal are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₄H₈O₂ | [1][2] |
| Molar Mass | 88.11 g/mol | [1] |
| Appearance | Colorless viscous liquid | [1] |
| Boiling Point | 83 °C at 2.67 kPa (20 mmHg) | [1] |
| Decomposition Temperature | 85 °C | [1] |
| Relative Density | 1.103 (20/4 °C) | [1] |
| Refractive Index | 1.4238 | [1] |
| Flash Point | 69 °C | [1] |
| Solubility | Soluble in water, acetone, ethanol, and ether. | [1] |
Chemical Reactivity
The reactivity of 2-hydroxybutanal is dictated by the interplay of its aldehyde and secondary alcohol functionalities. This allows for a range of chemical transformations, making it a versatile synthetic intermediate.
Aldol (B89426) Condensation
2-Hydroxybutanal is itself a product of a crossed aldol reaction between acetaldehyde (B116499) and propanal. The reaction involves the formation of an enolate from propanal, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. This is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[3][4][5]
Oxidation
The secondary alcohol group in 2-hydroxybutanal can be oxidized to a ketone, yielding 2-oxobutanal. This transformation can be achieved using various oxidizing agents. Mild oxidizing agents are typically preferred to avoid over-oxidation of the aldehyde group.[6][7]
Reduction
The aldehyde group of 2-hydroxybutanal can be selectively reduced to a primary alcohol, forming 1,2-butanediol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).[8] The choice of reducing agent can be critical to avoid the reduction of other functional groups if present in a more complex molecule.
Dehydration
Under acidic conditions and with heating, 2-hydroxybutanal can undergo dehydration to form but-2-enal (crotonaldehyde). This reaction proceeds through the protonation of the hydroxyl group, followed by the elimination of a water molecule to form a double bond.[9][10][11][12]
Experimental Protocols
Synthesis of 2-Hydroxybutanal via Crossed Aldol Condensation
This protocol is adapted from the general procedure for aldol condensations.[13]
Materials:
-
Acetaldehyde
-
Propanal
-
Dilute aqueous sodium hydroxide (B78521) (NaOH) solution
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Equimolar amounts of acetaldehyde and propanal are cooled in an ice bath.
-
A catalytic amount of dilute NaOH solution is added dropwise to the cooled aldehyde mixture with constant stirring. The temperature should be maintained below 10 °C.
-
The reaction mixture is stirred for several hours at low temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of a weak acid (e.g., dilute HCl) to neutralize the base.
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude 2-hydroxybutanal is purified by vacuum distillation.
General Protocol for the Oxidation of the Hydroxyl Group
This protocol is based on standard oxidation procedures for secondary alcohols.[14]
Materials:
-
2-Hydroxybutanal
-
Pyridinium chlorochromate (PCC) or other mild oxidizing agent
-
Anhydrous dichloromethane (B109758) (DCM)
-
Stirring apparatus
Procedure:
-
2-Hydroxybutanal is dissolved in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
PCC is added portion-wise to the stirred solution at room temperature.
-
The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure to yield the crude 2-oxobutanal.
-
Further purification can be achieved by column chromatography if necessary.
Analytical Characterization
The structure and purity of 2-hydroxybutanal can be confirmed using a variety of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of 2-hydroxybutanal is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.[15][16] A strong, sharp peak around 1725 cm⁻¹ will be indicative of the C=O stretching of the aldehyde.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will show characteristic signals for the aldehyde proton (CHO) in the downfield region (around 9-10 ppm). The proton on the carbon bearing the hydroxyl group (CH-OH) will appear as a multiplet, and the protons of the ethyl group will show the expected splitting patterns. The hydroxyl proton will be a broad singlet, and its chemical shift can be variable.[18][19]
-
¹³C NMR: The carbon spectrum will show a resonance for the carbonyl carbon of the aldehyde at a significantly downfield chemical shift (around 200 ppm). The carbon attached to the hydroxyl group will also be deshielded.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 88. Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage.[20][21] For aldehydes, fragmentation adjacent to the carbonyl group is also common.[22]
Conclusion
2-Hydroxybutanal is a versatile chemical entity with a rich and predictable reactivity profile. Its dual functionality allows for its participation in a wide array of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules. A thorough understanding of its chemical properties, reactivity, and analytical characteristics is essential for its effective utilization in research and development, particularly in the field of drug discovery and fine chemical synthesis. The protocols and data presented in this guide offer a solid foundation for scientists and researchers working with this important molecule.
References
- 1. chembk.com [chembk.com]
- 2. CharChem. 2-Hydroxybutanal [easychem.org]
- 3. askthenerd.com [askthenerd.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Oxidation of 2-hydroxybutane under normal condition | Filo [askfilo.com]
- 7. Khan Academy [khanacademy.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 3-Hydroxybutanal - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Dehydration reaction - Wikipedia [en.wikipedia.org]
- 13. prepchem.com [prepchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. 2-Butanol(78-92-2) 1H NMR spectrum [chemicalbook.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 22. mass spectrum of butanal fragmentation pattern of m/z m/e ions for analysis and identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
